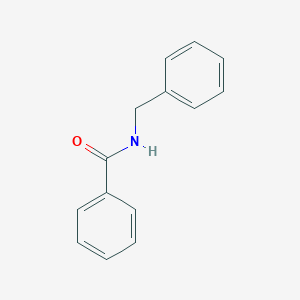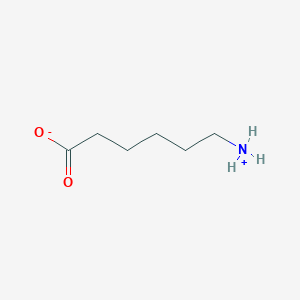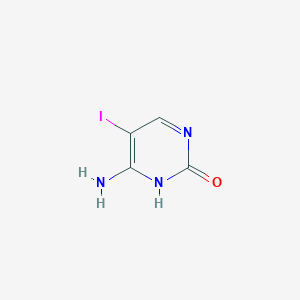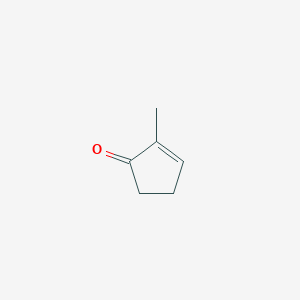
Trimethyl(phenylethynyl)tin
Übersicht
Beschreibung
Trimethyl(phenylethynyl)tin (TMPT) is an organotin compound that is widely used in various applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It is also used in the production of polymers, plastics, and other materials. TMPT has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in the medical field.
Wissenschaftliche Forschungsanwendungen
Toxicological Effects and Health Hazards :
- Trimethyl tin chloride, a related compound, is highly toxic, affecting the brain, liver, immune system, and skin. It's a hazard in research laboratories due to potential inhalation, ingestion, or skin absorption (Saary & House, 2002).
- Organotin compounds like trimethyl tin compounds have been studied for their toxicity, showing significant effects on the central nervous system and other health hazards (Kimbrough, 1976).
- Exposure to trimethyl tin can lead to changes in metabolome and microRNA levels in biological fluids, which might be potential biomarkers of neurotoxicity (Imam et al., 2018).
Chemical and Structural Properties :
- A study on 1,2-phenylenediethynylbis(trimethyltin) provides insights into bond lengths and coordination around tin atoms, which are crucial for understanding its chemical behavior (Adiwidjaja & Grouhi-Witte, 1980).
- Research on trimethyl(phenylethynyl)silane, a similar compound, suggests significant π bonding interactions between bonded carbon and silicon atoms (Levy, White, & Cargioli, 1972).
Applications in Polymerization and Material Science :
- Trimethyl tin compounds have been used as catalysts in the ring-opening polymerization of trimethylene carbonate to polycarbonate (Darensbourg, Ganguly, & Billodeaux, 2005).
- Tin-containing block copolymers, including those with trimethyl tin derivatives, show potential for nanolithographic applications, suggesting a role in advanced material fabrication (Maher et al., 2016).
Miscellaneous Studies :
- Ferrocenylethynyltin compounds have been characterized for their reactivity towards triethylborane, indicating their potential utility in organometallic chemistry (Wrackmeyer et al., 2006).
- Synthesis and properties of trimethyl(trifluorosilyl)stannane were explored, which can contribute to the understanding of organotin chemistry (D'errico & Sharp, 1989).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trimethyl(2-phenylethynyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYZHXHYNLXWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370143 | |
| Record name | Trimethyl(phenylethynyl)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1199-95-7 | |
| Record name | Trimethyl(phenylethynyl)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1199-95-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















